2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethylcarbamoyl group, a fluorophenyl group, and a methyl group attached to the benzoic acid core
Properties
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-3-19-16(20)13-7-5-11(9-15(13)18)12-6-4-10(2)8-14(12)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQMCHTLQXRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691905 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-04-0 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . The reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a base and a palladium catalyst.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through nucleophilic aromatic substitution reactions, where it interacts with nucleophiles to form substitution products . The specific pathways and molecular targets involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid can be compared with other similar compounds, such as:
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid: This compound has a similar structure but with a different position of the methyl group.
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid: This compound has an additional fluorine atom on the benzoic acid core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
